N'-{(E)-[3-(3,4-dichlorophenyl)-1H-pyrazol-4-yl]methylidene}-4-methylbenzenesulfonohydrazide
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Overview
Description
N’~1~-{(E)-1-[3-(3,4-DICHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4-METHYL-1-BENZENESULFONOHYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-{(E)-1-[3-(3,4-DICHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4-METHYL-1-BENZENESULFONOHYDRAZIDE typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:
[ \text{Hydrazide} + \text{Aldehyde/Ketone} \rightarrow \text{Hydrazone} + \text{Water} ]
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’~1~-{(E)-1-[3-(3,4-DICHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4-METHYL-1-BENZENESULFONOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group back to the corresponding hydrazide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may regenerate the hydrazide.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: May be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’~1~-{(E)-1-[3-(3,4-DICHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4-METHYL-1-BENZENESULFONOHYDRAZIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N’~1~-{(E)-1-[3-(3,4-DICHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4-METHYL-1-BENZENESULFONOHYDRAZIDE
- N’~1~-{(E)-1-[3-(3,4-DICHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4-METHYL-1-BENZENESULFONOHYDRAZIDE
Uniqueness
The uniqueness of N’~1~-{(E)-1-[3-(3,4-DICHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4-METHYL-1-BENZENESULFONOHYDRAZIDE lies in its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. These features include the presence of the pyrazole ring, the dichlorophenyl group, and the sulfonohydrazide moiety.
Properties
Molecular Formula |
C17H14Cl2N4O2S |
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Molecular Weight |
409.3 g/mol |
IUPAC Name |
N-[(E)-[5-(3,4-dichlorophenyl)-1H-pyrazol-4-yl]methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H14Cl2N4O2S/c1-11-2-5-14(6-3-11)26(24,25)23-21-10-13-9-20-22-17(13)12-4-7-15(18)16(19)8-12/h2-10,23H,1H3,(H,20,22)/b21-10+ |
InChI Key |
SVAFRVTYBHUWQC-UFFVCSGVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(NN=C2)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(NN=C2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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